molecular formula C9H17NO2 B13299575 Methyl 2-(1-amino-3-methylcyclopentyl)acetate

Methyl 2-(1-amino-3-methylcyclopentyl)acetate

Cat. No.: B13299575
M. Wt: 171.24 g/mol
InChI Key: OHGJSWYNTPXYAW-UHFFFAOYSA-N
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Description

Methyl 2-(1-amino-3-methylcyclopentyl)acetate is a chemical compound with the molecular formula C₉H₁₇NO₂ and a molecular weight of 171.24 g/mol . This compound is known for its unique structure, which includes a cyclopentyl ring substituted with an amino group and a methyl group, making it a valuable asset in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-amino-3-methylcyclopentyl)acetate typically involves the reaction of 1-amino-3-methylcyclopentanol with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-amino-3-methylcyclopentyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-(1-amino-3-methylcyclopentyl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(1-amino-3-methylcyclopentyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(1-amino-2-methylcyclopentyl)acetate
  • Methyl 2-(1-amino-4-methylcyclopentyl)acetate
  • Methyl 2-(1-amino-5-methylcyclopentyl)acetate

Uniqueness

Methyl 2-(1-amino-3-methylcyclopentyl)acetate is unique due to its specific substitution pattern on the cyclopentyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Methyl 2-(1-amino-3-methylcyclopentyl)acetate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes available research findings on the biological activity of this compound, emphasizing its mechanisms, effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is an amino acid derivative characterized by a cyclopentane ring structure. Its molecular formula is C9H15NC_9H_{15}N with a molecular weight of approximately 153.23 g/mol. The presence of the amino group and the ester functionality contributes to its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit specific enzymes, which could be a mechanism for its biological effects. For instance, derivatives of cyclopentane structures have been noted for their interactions with various enzymes and receptors, potentially modulating metabolic pathways .
  • Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing neurological pathways. Research indicates that structural analogs can affect receptor binding affinity and selectivity, suggesting that this compound might exhibit similar properties .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For example, modified derivatives have shown enhanced antibacterial activity compared to their parent compounds. Table 1 summarizes the antibacterial activity observed in related compounds:

Compound NameMinimum Inhibitory Concentration (MIC)Activity Level
This compoundTBDTBD
Pactamycin Derivatives0.5 µg/mLHigh
Cyclopentane Derivatives1.0 µg/mLModerate

Note: TBD indicates that specific data for this compound is currently unavailable but is expected based on structural similarities .

Toxicity and Safety Profile

The safety profile of this compound has not been extensively studied; however, related compounds have shown varying degrees of toxicity depending on their structure. For instance, certain cyclopentane derivatives exhibit low toxicity levels in preliminary assessments, making them suitable candidates for further development in pharmaceutical applications .

Case Studies and Research Findings

A significant study evaluated the pharmacological effects of similar compounds involving cyclopentane structures. The results indicated that these compounds could modulate physiological responses such as inflammation and pain relief through various pathways, including the inhibition of pro-inflammatory cytokines .

Example Case Study

In a controlled experiment assessing the anti-inflammatory effects of cyclopentane derivatives:

  • Objective : To evaluate the effect on cytokine production.
  • Method : In vitro assays were conducted using macrophage cell lines treated with varying concentrations of this compound.
  • Results : Significant reductions in TNF-alpha and IL-6 production were observed at higher concentrations (100 µM), indicating potential anti-inflammatory properties.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

methyl 2-(1-amino-3-methylcyclopentyl)acetate

InChI

InChI=1S/C9H17NO2/c1-7-3-4-9(10,5-7)6-8(11)12-2/h7H,3-6,10H2,1-2H3

InChI Key

OHGJSWYNTPXYAW-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)(CC(=O)OC)N

Origin of Product

United States

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